“2-Benzyl-1H-benzimidazole-6-carboxylic acid” is a benzimidazole derivative . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s structural similarity to purine makes it a key structural motif in drug design . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .
The synthesis of benzimidazole derivatives, including “2-Benzyl-1H-benzimidazole-6-carboxylic acid”, can be achieved through various methods . A common approach involves the condensation of carboxylic acids with o-phenylenediamines. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported .
The molecular structure of benzimidazole derivatives has been studied extensively . The benzimidazole core has become a highly sought after and privileged pharmacophore in drug discovery .
Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals and other organic compounds. For instance, the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid showcases the versatile coordination modes of these compounds.
The physical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the zwitterionic form of 1H-Benzimidazole-2-carboxylic acid contributes to its solubility and crystalline structure, which are important for its applications in various fields. The chemical properties, including reactivity and stability, of benzimidazole derivatives are influenced by their molecular structure and substituents.
2-Benzyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic compound characterized by a benzimidazole core, a benzyl group at the 2-position, and a carboxylic acid group at the 6-position. This compound is notable for its structural similarity to purines, which are essential components of nucleic acids, making it a significant subject of study in medicinal chemistry. Benzimidazole derivatives, including 2-benzyl-1H-benzimidazole-6-carboxylic acid, are recognized for their diverse biological activities and are routinely employed as pharmacophores in drug discovery processes.
2-Benzyl-1H-benzimidazole-6-carboxylic acid can be sourced from various chemical suppliers and is classified under the category of benzimidazole derivatives. Its chemical structure can be denoted by the following identifiers:
The synthesis of 2-benzyl-1H-benzimidazole-6-carboxylic acid typically involves several key steps:
Recent advancements have introduced one-pot synthesis methods that streamline the process. For instance, a one-pot reaction utilizing HBTU (a coupling reagent) has been reported to efficiently convert carboxylic acids into benzimidazoles with yields between 80% to 99% . This method eliminates the need for isolation of intermediates and allows for greater flexibility in terms of substrate selection.
The molecular structure of 2-benzyl-1H-benzimidazole-6-carboxylic acid features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems. The presence of both hydrophobic (benzyl) and hydrophilic (carboxylic acid) groups contributes to its solubility properties and biological activity.
2-Benzyl-1H-benzimidazole-6-carboxylic acid can undergo various chemical reactions:
These reactions are significant for further functionalization of the compound, allowing for the development of new derivatives with potentially enhanced biological activities.
The mechanism of action for 2-benzyl-1H-benzimidazole-6-carboxylic acid involves several pathways:
2-Benzyl-1H-benzimidazole-6-carboxylic acid is utilized in various scientific applications:
Benzimidazole (1H-benzo[d]imidazole) emerged as a critical scaffold in the 1870s through the pioneering syntheses by Hoebrecker, Ladenberg, and Wundt [6]. This bicyclic system—fusing benzene and imidazole rings—mimics purine nucleotides, enabling unique biorecognition. Its integration into pharmaceuticals accelerated in the late 20th century, exemplified by antiulcer agents (e.g., omeprazole), antihypertensives (telmisartan), and antifungals (benomyl) [7]. By the 2020s, benzimidazole derivatives comprised approximately 80% of nitrogen-containing heterocycles in FDA-approved drugs, spanning oncology (veliparib, abemaciclib), infectious diseases (albendazole), and neurology [2] [6]. This trajectory underscores benzimidazole’s transition from a synthetic curiosity to a cornerstone of precision medicine.
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Veliparib | Oncology (PARP inhibitor) | DNA repair enzymes |
Abemaciclib | Oncology (CDK4/6 inhibitor) | Cell cycle kinases |
Telmisartan | Cardiovascular (antihypertensive) | Angiotensin II receptor |
Omeprazole | Gastrointestinal (antiulcer) | Proton pump |
Albendazole | Antihelminthic | Microtubule polymerization inhibitor |
Benzimidazole’s versatility stems from three key attributes:
This specific derivative merges two pharmacophoric elements:
Table 2: Physicochemical Profile of 2-Benzyl-1H-benzimidazole-6-carboxylic Acid
Property | Value | Description |
---|---|---|
CAS Registry Number | 162400-17-1 | Unique chemical identifier |
Molecular Formula | C~15~H~12~N~2~O~2~ | Carbon/Hydrogen/Nitrogen/Oxygen content |
Molecular Weight | 252.27 g/mol | Mass of one molecule |
SMILES String | O=C(C1=CC=C2N=C(CC3=CC=CC=C3)NC2=C1)O | Line notation for structure |
Storage Conditions | Sealed, dry, 2–8°C | Stability recommendations |
Key Functional Groups | Carboxylic acid, benzyl, bicyclic imidazole | Pharmacophoric elements |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7